![molecular formula C11H16N5NaO9P2 B560268 Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt CAS No. 89016-30-8](/img/structure/B560268.png)

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

説明

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt (AMP) is an important biological molecule that is involved in many biochemical and physiological processes in the body. It is an important component of the energy metabolism of cells and is also involved in the regulation of various cellular processes. In addition, AMP is a key component of the synthesis of adenosine triphosphate (ATP), which is the main energy source of cells. AMP is also involved in the regulation of gene expression, cell proliferation and differentiation, and immune responses.

科学的研究の応用

Pharmacology: Vasodilation and Anti-inflammatory Applications

Although adenosine phosphate compounds were withdrawn by the FDA for use as vasodilators and anti-inflammatories due to safety concerns, research into related compounds continues. The sodium salt form of Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate] could potentially be studied for similar applications in controlled experimental settings .

Cellular Energy Metabolism

Adenosine derivatives are integral to cellular energy transfer. This compound, being closely related to adenosine phosphate, may be used in research to understand energy dynamics within cells, especially how ATP is hydrolyzed to ADP and further dephosphorylated to AMP .

Stem Cell Research: Extracellular Vesicle Function

Research has indicated that small extracellular vesicles derived from umbilical cord mesenchymal stem cells promote the proliferation and migration of cells. The production of adenosine catalyzed by CD73 can be blocked by compounds like Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt, providing insights into vesicle-mediated cellular communication .

作用機序

Target of Action

The primary target of Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is the ecto-5’-nucleotidase (CD73, eN) . This enzyme plays a crucial role in the conversion of AMP to adenosine, a potent signaling molecule involved in a variety of physiological processes.

Mode of Action

Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt acts as a potent and selective inhibitor of ecto-5’-nucleotidase .

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the adenosine signaling pathway . Adenosine is a key regulator of various cellular functions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport . By controlling the levels of adenosine, this compound can influence these cellular processes.

Result of Action

The inhibition of ecto-5’-nucleotidase by Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt can lead to a decrease in adenosine levels, thereby affecting adenosine-dependent cellular processes . For instance, it has been reported to block the CD73-catalyzed production of adenosine, which promotes the proliferation and migration of certain cell types .

特性

IUPAC Name |

sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGZKSPLJPHQMI-RDJRRFHDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5NaO9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

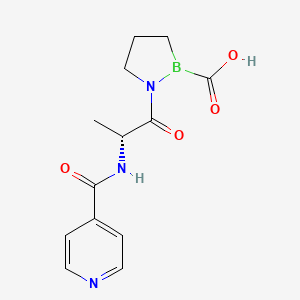

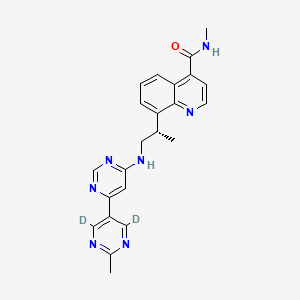

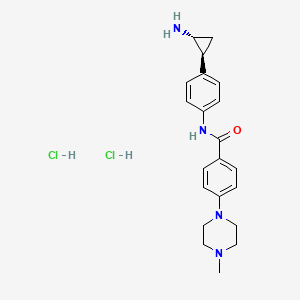

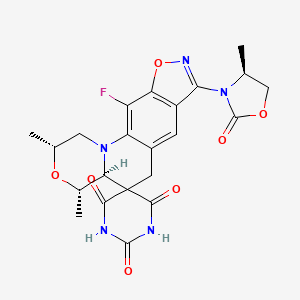

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)